(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)acetonitrile
Description
"(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)acetonitrile" (CAS: 64589-74-8) is a heterocyclic compound featuring an oxazolidinone core fused with a phenoxy-acetonitrile moiety. The acetonitrile group (-C≡N) enhances its reactivity, making it a candidate for further functionalization in synthetic chemistry. This compound is structurally related to antibiotics like linezolid, which share the oxazolidinone pharmacophore, but its unique substitution pattern distinguishes its physicochemical and biological properties .
Properties
CAS No. |
64589-74-8 |
|---|---|
Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
2-[4-[5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]acetonitrile |
InChI |
InChI=1S/C12H12N2O4/c13-5-6-17-10-3-1-9(2-4-10)14-7-11(8-15)18-12(14)16/h1-4,11,15H,6-8H2 |
InChI Key |
UJSQDDANKNEAJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)OCC#N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)phenoxy)acetonitrile typically involves multiple steps. One common route starts with the preparation of the oxazolidinone ring, which can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. The phenoxy group is then introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the oxazolidinone ring. Finally, the nitrile group is added through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to achieving high-quality product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Nitrile Group
The acetonitrile group undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | H<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub>, reflux | (4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)acetic acid | 65–78 | |
| Alcoholysis | R-OH, K<sub>2</sub>CO<sub>3</sub>, 80°C | Corresponding ester derivatives | 52–60 | |
| Amidation | NH<sub>3</sub>/MeOH, RT | (4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)acetamide | 45 |
Mechanistic Insights :
-
Hydrolysis proceeds via acid-catalyzed formation of an imidic acid intermediate, followed by water attack.
-
Alcoholysis requires base activation of the alcohol to enhance nucleophilicity.
Oxazolidinone Ring-Opening Reactions
The oxazolidinone ring undergoes cleavage under specific conditions, enabling diversification of the core structure:
Key Findings :
-
Ring-opening via hydrolysis generates a phenoxide intermediate, which can dimerize or react further .
-
Reduction with LiAlH<sub>4</sub> selectively targets the carbonyl group, preserving the hydroxymethyl functionality .
Hydroxymethyl Group Reactivity
The hydroxymethyl (-CH<sub>2</sub>OH) group participates in oxidation and esterification:
| Reaction | Conditions | Products | Notes |
|---|---|---|---|
| Oxidation (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) | RT, 2h | (4-(5-Formyl-2-oxo-3-oxazolidinyl)phenoxy)acetonitrile | Forms aldehyde for cross-coupling |
| Esterification (AcCl) | Pyridine, 50°C | Acetylated derivative | Improved lipophilicity |
Stability Considerations :
-
Over-oxidation of the hydroxymethyl group can lead to carboxylic acid formation, requiring careful stoichiometric control.
Photochemical and Thermal Behavior
Under UV light or elevated temperatures, the compound exhibits:
Scientific Research Applications
Anticancer Activity
One of the primary applications of (4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)acetonitrile is its potential anticancer properties. Research indicates that compounds with similar oxazolidinyl structures have shown promise in inhibiting cancer cell proliferation.
Case Study: NCI Evaluation
In a study conducted by the National Cancer Institute (NCI), compounds structurally related to (4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)acetonitrile were evaluated for their antitumor activity across various cancer cell lines. Results demonstrated significant cytotoxic effects, with some derivatives achieving mean growth inhibition values below 20 µM, indicating potential for further development as anticancer agents .
Neurodegenerative Disease Treatment
The compound has also been investigated for its role in treating neurodegenerative diseases such as Alzheimer's disease. Its mechanism involves the inhibition of beta-secretase (BACE1), an enzyme implicated in amyloid-beta plaque formation.
Antidiabetic Properties
Emerging studies suggest that this compound may exhibit antidiabetic effects, particularly through mechanisms that improve insulin sensitivity and glucose metabolism.
Experimental Findings
In vivo studies utilizing genetically modified models have indicated that compounds similar to (4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)acetonitrile can significantly lower blood glucose levels, suggesting a therapeutic potential for type 2 diabetes management .
Synthesis and Structural Variations
Mechanism of Action
The mechanism of action of 2-(4-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)phenoxy)acetonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The oxazolidinone ring is known to interact with bacterial ribosomes, potentially leading to antimicrobial activity. The nitrile group can also participate in covalent bonding with target proteins, enhancing its bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)acetonitrile" with structurally analogous acetonitrile derivatives and oxazolidinone-containing compounds. Data are derived from spectroscopic, analytical, and synthetic studies in the provided evidence.
Key Structural and Functional Differences
Oxazolidinone vs.
Substituent Effects: The hydroxymethyl group in the target compound enhances hydrophilicity compared to the chloro-methylphenyl () or benzyloxy () substituents, which increase lipophilicity. This difference may influence solubility and membrane permeability .
Spectroscopic Signatures :
- The nitrile group (-C≡N) in all compounds shows IR absorption near 2214 cm⁻¹, but the target compound lacks the dithiolane (C-S) and C=S peaks observed in ’s analog (δ 184.28 in ¹³C-NMR) .
Synthetic Utility :
- The acetonitrile moiety in the target compound allows for nucleophilic additions or cyclizations, similar to ’s oxadiazolyl acetonitrile. However, the absence of sulfur atoms (cf. ’s dithiolane) simplifies purification and reduces toxicity risks .
Research Implications
- Pharmacological Potential: The hydroxymethyl-oxazolidinone scaffold is understudied compared to its methylsulfonyl or benzyloxy analogs but may offer improved solubility for antibiotic or kinase inhibitor applications .
- Synthetic Challenges : The target compound’s polar groups necessitate optimized reaction conditions (e.g., polar solvents like dioxane, as in ) to prevent decomposition during synthesis .
Biological Activity
(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)acetonitrile, a compound with notable structural characteristics, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of (4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)acetonitrile is C13H14N2O4, with a molar mass of approximately 248.23468 g/mol. The compound features a phenoxy group linked to an acetonitrile moiety through a hydroxymethyl oxazolidinyl unit, which may contribute to its biological activity .
Antimicrobial Properties
Recent studies have indicated that compounds similar to (4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)acetonitrile exhibit antimicrobial properties. For instance, derivatives of oxazolidinones have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism often involves inhibition of protein synthesis through binding to the bacterial ribosome .
Anticancer Activity
Research has demonstrated that oxazolidinone derivatives can possess significant anticancer activity. A study highlighted the ability of these compounds to induce apoptosis in cancer cell lines, particularly in colorectal and breast cancer models. The mechanism involves the activation of caspases and the modulation of apoptosis-related proteins .
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial effects of an oxazolidinone derivative against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA). Results showed a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, indicating strong potential for therapeutic application.
- Anticancer Mechanism : In vitro studies on human colorectal adenocarcinoma cells revealed that treatment with oxazolidinone derivatives led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Data Table: Biological Activities Summary
Discussion
The biological activities associated with (4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)acetonitrile suggest a promising avenue for further research and development. Its structural features may enhance its interaction with biological targets, leading to significant therapeutic effects against infections and cancer.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)acetonitrile, and what challenges arise during its preparation?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Condensation reactions : Electrophilic attack of isothiocyanates on 3-oxo-propionitriles followed by cyclization with chloroacetyl chloride under basic conditions (e.g., NaOH) to form the oxazolidinone core .
- Phenoxy linkage formation : Nucleophilic substitution between hydroxymethyl-oxazolidinone intermediates and acetonitrile derivatives (e.g., bromoacetonitrile) in polar aprotic solvents like acetonitrile or DMF at 60–80°C .
- Key challenges : Ensuring regioselectivity during cyclization and avoiding hydrolysis of the nitrile group. Purification often requires column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR in deuterated DMSO or CDCl to identify oxazolidinone carbonyl (~170 ppm), hydroxymethyl protons (δ 4.2–4.5), and aromatic protons from the phenoxy group (δ 6.8–7.4) .
- IR : Peaks at ~2250 cm (C≡N stretch) and ~1750 cm (oxazolidinone C=O) confirm functional groups .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) gradients for purity analysis. ESI-MS in positive mode detects [M+H] .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 3–9) at 25°C and 40°C for 72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >200°C for nitriles). Moisture-sensitive samples require inert atmosphere handling .
Advanced Research Questions
Q. What strategies can be employed to control stereochemistry during synthesis, particularly at the hydroxymethyl-oxazolidinone junction?
- Methodological Answer :
- Chiral catalysts : Use enantioselective catalysts like cinchona alkaloids or BINOL derivatives during cyclization to achieve >90% enantiomeric excess (ee) .
- Protecting groups : Temporarily protect the hydroxymethyl group with tert-butyldimethylsilyl (TBS) to prevent racemization during coupling reactions .
- X-ray crystallography : Confirm stereochemical outcomes by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
Q. How can computational modeling predict the compound’s reactivity and biological target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. B3LYP/6-31G(d) basis sets are standard .
- Molecular docking : Simulate binding to bacterial ribosomes (common oxazolidinone targets) using AutoDock Vina. Validate with MIC assays against Gram-positive pathogens .
Q. What experimental designs resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-response studies : Use logarithmic concentration ranges (0.1–100 µM) to establish IC values. Include positive controls (e.g., linezolid for antimicrobial assays) .
- Meta-analysis : Aggregate data from multiple labs using standardized protocols (e.g., CLSI guidelines) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .
- Off-target profiling : Screen against human cell lines (e.g., HEK293) to differentiate antimicrobial efficacy from cytotoxicity .
Q. How can researchers evaluate the environmental impact and degradation pathways of this compound?
- Methodological Answer :
- Biodegradation assays : Use OECD 301F (manometric respirometry) with activated sludge to measure mineralization rates. Identify metabolites via GC-MS .
- Photolysis studies : Expose to UV light (254 nm) in aqueous solutions. Monitor nitrile conversion to amides or carboxylic acids using F NMR (if trifluoromethyl groups are present) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
